(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL
Brand Name: Vulcanchem
CAS No.: 209963-04-2
VCID: VC2708079
InChI: InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
SMILES: C1=CC(=CC(=C1)Br)C(CO)N
Molecular Formula: C8H10BrNO
Molecular Weight: 216.07 g/mol

(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL

CAS No.: 209963-04-2

Cat. No.: VC2708079

Molecular Formula: C8H10BrNO

Molecular Weight: 216.07 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL - 209963-04-2

Specification

CAS No. 209963-04-2
Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
IUPAC Name (2R)-2-amino-2-(3-bromophenyl)ethanol
Standard InChI InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
Standard InChI Key NWQRKZFQSCBVEY-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=CC(=C1)Br)[C@H](CO)N
SMILES C1=CC(=CC(=C1)Br)C(CO)N
Canonical SMILES C1=CC(=CC(=C1)Br)C(CO)N

Introduction

Chemical Properties and Structure

(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL is a chiral organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.07 g/mol. Its structure features a bromine atom at the meta position of the phenyl ring and an (R)-configured stereocenter, making it an important building block in asymmetric synthesis applications.

Physical Properties

The compound possesses several notable physical characteristics that influence its handling and applications in research settings. While specific data for the (2R) enantiomer is limited, related compounds provide approximate values.

PropertyValue
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Density1.5±0.1 g/cm³
Boiling Point341.6±27.0 °C at 760 mmHg
Flash Point160.4±23.7 °C
CAS Number209963-04-2

The physical properties shown above demonstrate the compound's high boiling point and relatively high density, which are consistent with its molecular structure containing both a bromine atom and polar functional groups .

Chemical Identifiers

For precise identification and database searching, several standardized chemical identifiers are associated with this compound:

IdentifierValue
IUPAC Name(2R)-2-amino-2-(3-bromophenyl)ethanol
InChIInChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
InChI KeyNWQRKZFQSCBVEY-QMMMGPOBSA-N
Canonical SMILESC1=CC(=CC(=C1)Br)C(CO)N
Isomeric SMILESC1=CC(=CC(=C1)Br)C@HN

These identifiers facilitate precise communication about the compound in scientific literature and databases, ensuring that researchers can unambiguously identify the specific stereoisomer under discussion.

Synthesis Methods

The synthesis of (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL involves several strategic approaches that maintain stereochemical integrity while achieving high yield and purity.

Laboratory-Scale Synthesis

Chemical Reactions

(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL participates in various chemical transformations due to its reactive functional groups, making it versatile in organic synthesis applications.

Oxidation Reactions

The compound can undergo oxidation to form corresponding ketones or aldehydes. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can selectively target the hydroxyl group, producing valuable carbonyl intermediates for further synthetic applications.

Reduction Reactions

Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding phenyl ethylamine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for these transformations.

Substitution Reactions

Applications in Research and Industry

The unique structure and reactivity of (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL make it valuable across multiple research and industrial domains.

Pharmaceutical Synthesis

This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of proteolysis-targeting chimeras (PROTACs) and oxazole derivatives. Its chiral nature and functional groups make it an important building block for developing enantiomerically pure pharmaceuticals with specific biological activities.

Medicinal Chemistry Applications

In medicinal chemistry, (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL is utilized as an intermediate in synthesizing compounds targeting neurological conditions and other diseases. Its structure allows for modifications that can lead to the development of drugs with diverse therapeutic applications.

Organic Synthesis Applications

As a versatile building block in organic synthesis, this compound enables creation of more complex molecules through various chemical transformations. The presence of both nucleophilic (amino and hydroxyl) and electrophilic (bromine-substituted aromatic) sites makes it particularly valuable for constructing diverse molecular architectures.

Biological Activity

Research indicates that (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL possesses potential biological activities that warrant further investigation.

Antimicrobial Properties

Studies suggest this compound exhibits antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Mechanism of Action

The biological activity of (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL is attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds, while the bromophenyl moiety engages in hydrophobic interactions, allowing the compound to modulate enzyme activity or receptor binding and influence various biochemical pathways.

Structure-Activity Relationships

The compound's structural features, particularly its stereochemistry and the position of the bromine atom, significantly influence its biological activity. The (R) configuration appears critical for specific biological interactions, highlighting the importance of enantioselective synthesis in developing compounds with desired pharmacological properties.

Comparison with Similar Compounds

Structural Analogs

Structural analogs of (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL differ in substituent type, position, and stereochemistry. The bromine's electron-withdrawing nature and larger atomic radius compared to other halogens influence reactivity and binding affinity.

Positional isomers with bromine substitution at ortho or para positions exhibit different steric and electronic profiles, affecting their chemical and biological behaviors. Additionally, the (S) enantiomer often demonstrates divergent biological activity compared to the (R) form, emphasizing the importance of stereochemistry in these compounds.

Analytical Characterization

Spectroscopic Methods

Several analytical techniques are essential for characterizing (2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL with high precision.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for verifying the aromatic substitution pattern and stereochemistry. Characteristic signals for the meta-substituted aromatic ring, along with the chiral center, provide definitive structural confirmation.

Mass spectrometry confirms the molecular weight (216.07 g/mol) and fragmentation pattern characteristic of brominated compounds, with distinctive isotope patterns due to the natural abundance of bromine isotopes.

Chiral Analysis

Chiral HPLC using specialized columns (e.g., Chiralpak AD-H) is essential for assessing enantiomeric excess, ensuring that the (R) configuration predominates. X-ray crystallography may also be employed for absolute configuration determination in cases where crystalline derivatives can be prepared.

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